

# 4,6-Diaminoresorcinol CAS number 16523-31-2.

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## Compound of Interest

Compound Name: 4,6-Diaminoresorcinol

Cat. No.: B101129

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## Introduction and Physicochemical Profile

**4,6-Diaminoresorcinol** is an aromatic diamine featuring two hydroxyl groups and two amino groups symmetrically substituted on a benzene ring.[1] This tetra-functional monomer is a foundational component for creating rigid-rod polymers with extraordinary thermal and mechanical properties.[2] Due to the high reactivity and susceptibility of the free base to oxidation, it is almost exclusively produced, stored, and used as its dihydrochloride salt (DAR·2HCl), which appears as a stable white to grey-brown crystalline solid.[3][4] The primary significance of DAR·2HCl lies in its role as a key monomer for PBO, a "super fiber" renowned for its performance in extreme environments.[5][6]

Table 1: Physicochemical Properties of **4,6-Diaminoresorcinol** Dihydrochloride

Property	Value	Source(s)
CAS Number	16523-31-2	[7]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> · 2HCl	
Molecular Weight	213.06 g/mol	[7]
Appearance	White to grey-brown crystalline solid	[3][4]
Melting Point	254 °C (decomposes)	[4][7]
Solubility	Soluble in water	[1]
Storage Temperature	2-8°C, sheltered, dry, dark place	[4][7]

## Synthesis and Purification: From Precursor to High-Purity Monomer

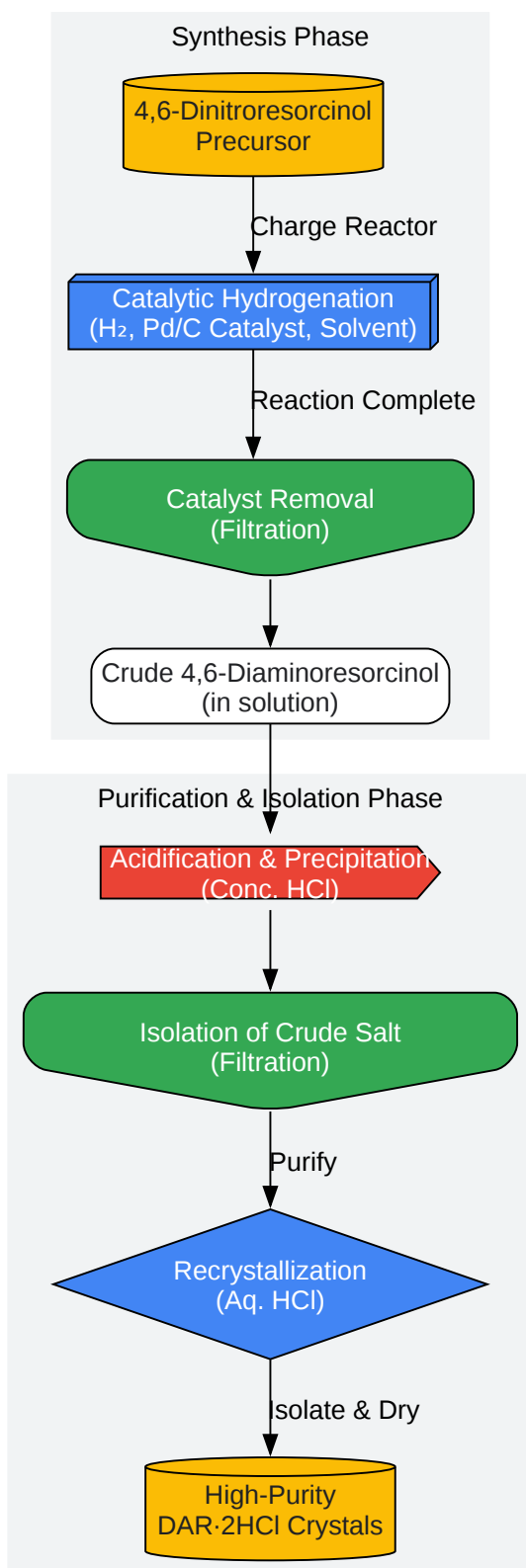
The industrial viability of PBO fibers is directly linked to the availability of high-purity DAR·2HCl. Purity is paramount, as trace impurities can terminate polymer chains prematurely, drastically compromising the final material's molecular weight and, consequently, its mechanical properties.[6] Several synthetic routes have been developed, most commonly involving the reduction of a dinitro-substituted precursor.

### Foundational Synthetic Strategy: Catalytic Hydrogenation

The most robust and widely adopted method involves the catalytic hydrogenation of 4,6-dinitroresorcinol. This precursor is itself typically synthesized from resorcinol.[6][8] The choice of a noble metal catalyst, such as palladium on carbon (Pd/C), is critical. Palladium is highly efficient for the reduction of aromatic nitro groups to amines under manageable conditions (moderate temperature and pressure), offering high selectivity and yield.[6][9]

The causality for using hydrogen gas in the presence of a catalyst is its ability to cleanly reduce the nitro groups without introducing contaminants that could be difficult to remove later. The

reaction is performed in a solvent capable of dissolving the starting material and keeping the product in solution until acidification. The subsequent precipitation as the dihydrochloride salt not only isolates the product but also serves as an initial purification step and confers oxidative stability.



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Caption: PBO formation via polycondensation and cyclodehydration.

## Detailed Protocol: Laboratory PBO Synthesis

- **PPA Preparation:** Prepare a solution of PPA with a  $P_2O_5$  content of ~83%. This is often done by adding phosphorus pentoxide ( $P_2O_5$ ) to orthophosphoric acid.
- **Monomer Dissolution:** Under a slow stream of inert gas (e.g., nitrogen), add DAR·2HCl and an equimolar amount of terephthalic acid to the PPA at ~50-70°C with mechanical stirring.
- **Polymerization Ramp:** Slowly increase the temperature of the mixture according to a specific profile, for instance:
  - Hold at 100°C for several hours to allow initial amide formation.
  - Ramp to ~150°C to continue chain growth.
  - Finally, ramp to 180-200°C and hold for several hours to drive the cyclodehydration and fully form the benzoxazole rings. The solution will become extremely viscous and show a characteristic stir-opalescence, indicative of a liquid crystalline phase.
- **Precipitation & Washing:** Extrude the hot, viscous polymer solution into a non-solvent like water or dilute phosphoric acid to precipitate the PBO polymer as fibers or a solid mass.
- **Neutralization & Drying:** Thoroughly wash the polymer with water until neutral, followed by washing with a solvent like ethanol. Dry the final PBO polymer in a vacuum oven.

## Performance Profile of PBO Fibers

The properties of PBO, commercialized under trade names like Zylon®, are a direct result of its chemical structure derived from DAR·2HCl. Its rigid, planar backbone allows for highly oriented crystalline domains, leading to exceptional performance characteristics.

Table 2: Typical Properties of PBO Fibers

Property	Value	Significance & Rationale	Source(s)
Tensile Strength	5.8 GPa	The rigid-rod polymer chains and high crystallinity minimize defects and efficiently transfer load along the fiber axis. This value is among the highest of any synthetic fiber.	[10]
Tensile Modulus	270 GPa	The stiff, un-kinked molecular backbone resists deformation under load, leading to extremely high stiffness.	[10]
Decomposition Temp.	~650 °C (in N <sub>2</sub> )	The fully aromatic, heterocyclic structure has immense thermal stability. There are no weak aliphatic links to initiate thermal degradation.	[5][10]
Limiting Oxygen Index (LOI)	>68%	The high aromatic content and stable structure make the material inherently flame resistant and non-combustible in air.	[10]
Creep Resistance	Excellent	Strong intermolecular forces and the rigid chain structure prevent polymer chains from slipping	[5][10]

		past one another under sustained load.	
Chemical Resistance	Good	The stable aromatic rings are resistant to attack by many chemicals, though strong acids can cause strength loss.	[5]

## Emerging Research & Potential Applications

While the primary application of DAR-2HCl is in materials science, the inherent chemical functionality of the resorcinol and phenylenediamine motifs suggests potential in other areas. Resorcinol derivatives are known to possess a range of biological activities, including antioxidant, antimicrobial, and antifungal properties. [11][12][13] Although **4,6-diaminoresorcinol** itself has not been extensively studied in a pharmaceutical context, its structure presents a scaffold that could be chemically modified to explore potential therapeutic activities. This remains a largely untapped field for drug development professionals, offering opportunities for creating novel compounds with unique biological profiles.

## Safety, Handling, and Storage

As a Senior Application Scientist, ensuring safe laboratory practice is paramount. **4,6-Diaminoresorcinol** dihydrochloride is classified as an irritant and is suspected of causing genetic defects. [14][15]

- Personal Protective Equipment (PPE): Always wear suitable protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [14]\* Handling: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. [14]\* First Aid:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention. [14]\* Skin: Wash off with plenty of soap and water. Remove contaminated clothing. [14]\* Inhalation: Move to fresh air. If breathing is difficult, give oxygen. [14]\* Storage: Store in a tightly closed container in a cool, dry, and dark place, typically at 2-8°C. [4][7]

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